Cas no 2138124-67-9 (1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol)

1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol is a versatile intermediate in organic synthesis, characterized by its unique structural features combining a dihydrofuran moiety with a substituted cyclohexenol ring. The presence of both cyclic ether and hydroxyl functional groups enhances its reactivity, making it valuable for constructing complex molecular frameworks. The 4,4-dimethyl substitution on the cyclohexene ring contributes to steric stability, while the unsaturated enol structure offers opportunities for further functionalization. This compound is particularly useful in pharmaceutical and fine chemical applications, where its rigid yet modifiable scaffold can be leveraged for the development of bioactive molecules. Its synthetic flexibility and stability under various conditions make it a practical choice for advanced research and industrial processes.
1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol structure
2138124-67-9 structure
Product Name:1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol
CAS No:2138124-67-9
MF:C12H18O2
MW:194.270123958588
CID:5861776
PubChem ID:165498273
Update Time:2025-10-28

1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138124-67-9
    • EN300-1156341
    • 1-(4,5-dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol
    • 1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol
    • Inchi: 1S/C12H18O2/c1-11(2)5-7-12(13,8-6-11)10-4-3-9-14-10/h4-5,7,13H,3,6,8-9H2,1-2H3
    • InChI Key: SBTSBFKKKYAWPW-UHFFFAOYSA-N
    • SMILES: OC1(C2=CCCO2)C=CC(C)(C)CC1

Computed Properties

  • Exact Mass: 194.130679813g/mol
  • Monoisotopic Mass: 194.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.5Ų

1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol Pricemore >>

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Additional information on 1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol

Research Brief on 1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol (CAS: 2138124-67-9)

1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol (CAS: 2138124-67-9) is a synthetic organic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.

Recent studies have focused on the structural optimization and pharmacological evaluation of 1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol. The compound's unique structural features, including the dihydrofuran and cyclohexenol moieties, make it a promising scaffold for the development of novel bioactive molecules. Researchers have employed advanced synthetic methodologies, such as asymmetric catalysis and ring-closing metathesis, to efficiently produce this compound and its derivatives.

In vitro and in vivo studies have demonstrated that 1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol exhibits significant biological activity, particularly in modulating key signaling pathways involved in inflammation and cancer. For instance, recent findings suggest that this compound can inhibit the NF-κB pathway, which plays a critical role in the regulation of immune responses and cell survival. Additionally, preliminary data indicate potential anti-proliferative effects against certain cancer cell lines, highlighting its promise as a lead compound for oncology drug development.

Further investigations into the mechanism of action of 1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol have revealed its ability to interact with specific protein targets, such as kinases and transcription factors. Structural-activity relationship (SAR) studies have been conducted to identify the key functional groups responsible for its bioactivity, paving the way for the design of more potent and selective analogs. These efforts are supported by computational modeling and molecular docking studies, which provide insights into the compound's binding modes and interactions with biological targets.

Despite these promising findings, challenges remain in the development of 1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol as a therapeutic agent. Issues such as pharmacokinetic properties, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound through the drug development pipeline.

In conclusion, 1-(4,5-Dihydrofuran-2-yl)-4,4-dimethylcyclohex-2-en-1-ol (CAS: 2138124-67-9) represents a promising candidate for drug discovery, with demonstrated biological activity and potential therapeutic applications. Ongoing research efforts are focused on optimizing its properties and elucidating its mechanism of action, which could lead to the development of novel treatments for various diseases. This brief underscores the importance of continued investment in the exploration of this compound and its derivatives.

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